Lipid AX4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C83H155N3O16 |

|---|---|

Molecular Weight |

1451.1 g/mol |

IUPAC Name |

4-[3-[3-[3-[bis[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propanoyloxy]butyl 2-butyloctanoate |

InChI |

InChI=1S/C83H155N3O16/c1-10-18-26-30-48-72(44-22-14-5)80(91)99-68-38-34-64-95-76(87)52-60-85(61-53-77(88)96-65-35-39-69-100-81(92)73(45-23-15-6)49-31-27-19-11-2)58-42-56-84(9)57-43-59-86(62-54-78(89)97-66-36-40-70-101-82(93)74(46-24-16-7)50-32-28-20-12-3)63-55-79(90)98-67-37-41-71-102-83(94)75(47-25-17-8)51-33-29-21-13-4/h72-75H,10-71H2,1-9H3 |

InChI Key |

ZURFHHPIXJDDLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)C(=O)OCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Lipid AX4: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines. Central to the success of these delivery systems are ionizable cationic lipids, which play a critical role in mRNA encapsulation, nanoparticle stability, and endosomal escape. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of Lipid AX4, a novel ionizable lipid designed for potent in vivo mRNA delivery. We will detail its synthesis, formulation into LNPs, mechanism of action, and present key preclinical data. This document also provides detailed experimental protocols and visual representations of key pathways and workflows to facilitate further research and development in the field of mRNA therapeutics.

Introduction to this compound

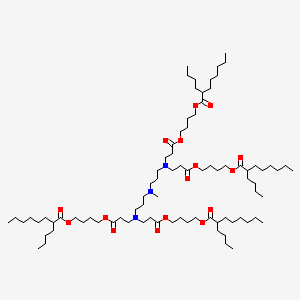

This compound is an ionizable cationic lipid that has been identified as a potent vehicle for the in vivo delivery of messenger RNA (mRNA)[1]. It is characterized by a multi-branched tail structure containing eight ester bonds, which are designed to be biodegradable, and a tertiary amine head group. This structure is intended to facilitate efficient endosomal escape of the mRNA payload and ensure rapid metabolism and clearance from the body, thereby improving the safety profile of the delivery system[1].

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below. The acid dissociation constant (pKa) is a critical parameter for ionizable lipids, as a pKa in the range of 6-7 allows for efficient mRNA encapsulation at acidic pH and a relatively neutral surface charge at physiological pH, which is believed to reduce toxicity. Upon endocytosis into the acidic environment of the endosome, the lipid becomes protonated, facilitating the release of the mRNA cargo into the cytoplasm[2][3][4].

| Property | Value | Reference |

| Chemical Formula | C83H155N3O16 | |

| Molecular Weight | 1451.16 g/mol | |

| pKa | 6.89 | |

| Appearance | Solution in methyl acetate |

Discovery and Synthesis of this compound

The development of this compound was part of a screening effort to identify novel ionizable lipids with improved efficacy and safety for mRNA delivery. The synthesis of this compound is achieved through a Michael addition reaction, a widely used method for the formation of carbon-carbon bonds.

Synthesis Pathway

The synthesis of this compound involves the reaction of a tertiary amine-containing head group with a branched-chain acrylate tail. The presence of multiple ester bonds in the tail is a key design feature aimed at enhancing biodegradability.

Caption: Synthesis of this compound via Michael Addition Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of Michael addition for lipidoid synthesis.

-

Reactant Preparation: The tertiary amine head group and the branched acrylate tail are synthesized or procured. Solvents should be anhydrous.

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the tertiary amine head group in an appropriate solvent (e.g., isopropanol).

-

Michael Addition: To the stirred solution of the amine, add the branched acrylate tail dropwise at room temperature. The molar ratio of amine to acrylate should be optimized, but a slight excess of the acrylate is often used to ensure complete reaction of the amine.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 80°C) for 24-48 hours.

-

Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the pure this compound.

-

Characterization: The structure of the purified this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry.

Formulation of this compound Nanoparticles (AX4-LNPs)

For in vivo delivery, this compound is formulated into lipid nanoparticles (LNPs) encapsulating mRNA. The formulation typically includes helper lipids to stabilize the LNP structure and a PEGylated lipid to control particle size and reduce aggregation.

LNP Composition

The AX4-LNPs are typically composed of this compound, a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG).

| Component | Molar Ratio (%) | Role |

| This compound | 50 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape |

| DSPC | 10 | Helper lipid for structural integrity |

| Cholesterol | 38.5 | Stabilizes the LNP structure |

| DMG-PEG | 1.5 | Controls particle size and prevents aggregation |

Experimental Protocol: AX4-LNP Formulation via Microfluidics

Microfluidic mixing is a reproducible method for the production of uniform LNPs.

-

Solution Preparation:

-

Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG at the desired molar ratios.

-

Prepare an aqueous solution of mRNA in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., a NanoAssemblr).

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams leads to the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS), pH 7.4, to remove the ethanol and exchange the buffer. This is a critical step to ensure the LNPs are suitable for in vivo administration.

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS). AX4-LNPs typically have an average diameter of around 85 nm.

-

Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Morphology: Visualized by cryo-electron microscopy (cryo-EM) to confirm the spherical structure of the LNPs.

-

Caption: Workflow for the Formulation of AX4-LNPs.

Mechanism of Action: Endosomal Escape

The efficacy of LNP-mediated mRNA delivery is highly dependent on the ability of the mRNA to escape from the endosome and reach the cytoplasm where it can be translated into protein. Ionizable lipids like this compound are key to this process.

Signaling Pathway for Endosomal Escape

-

Cellular Uptake: AX4-LNPs are taken up by cells through endocytosis.

-

Endosomal Acidification: As the endosome matures, its internal pH drops.

-

Protonation of this compound: The tertiary amine head group of this compound becomes protonated in the acidic environment of the endosome.

-

Membrane Destabilization: The now positively charged this compound interacts with negatively charged lipids in the endosomal membrane, leading to the disruption of the membrane.

-

mRNA Release: The destabilization of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm.

Caption: Proposed Mechanism of AX4-LNP Endosomal Escape.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound for in vivo mRNA delivery. The following tables summarize key findings from a study by Huang et al. (2022), which compared the performance of AX4-LNPs to LNPs formulated with the well-established ionizable lipid, MC3.

In Vivo Luciferase Expression

AX4-LNPs were shown to mediate sustained luciferase expression following intramuscular (IM) injection in mice.

| Time Post-Injection (hours) | AX4-LNP (Total Flux [p/s]) | MC3-LNP (Total Flux [p/s]) |

| 2 | ~1.5 x 10⁸ | ~0.75 x 10⁸ |

| 6 | ~2.5 x 10⁸ | ~1.0 x 10⁸ |

| 24 | ~1.8 x 10⁸ | ~0.5 x 10⁸ |

| 48 | ~0.5 x 10⁸ | ~0.2 x 10⁸ |

Data are estimated from graphical representations in Huang et al. (2022) and are for illustrative purposes.

Metabolic Clearance

A key advantage of this compound is its rapid clearance from the body, which is attributed to its biodegradable ester bonds. This is expected to improve the safety profile of the LNP platform. The following table shows the concentration of the ionizable lipid in the liver at various time points after intravenous (IV) administration.

| Time Post-Injection (hours) | AX4 Concentration in Liver (µg/g) | MC3 Concentration in Liver (µg/g) |

| 2 | ~21 | ~40 |

| 6 | ~15 | ~59 |

| 24 | <10 | ~45 |

| 48 | <5 | ~33 |

Data are estimated from graphical representations in Huang et al. (2022) and are for illustrative purposes.

Conclusion

This compound represents a promising advancement in the field of ionizable lipids for mRNA delivery. Its unique branched-tail structure with biodegradable ester bonds contributes to both potent in vivo efficacy and a favorable safety profile characterized by rapid metabolic clearance. The data presented in this whitepaper highlight the potential of AX4-LNP technology for the development of next-generation mRNA vaccines and therapeutics. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this novel delivery platform.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

Structure-Activity Relationship of Lipid AX4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating the mRNA payload and facilitating its delivery into the cytoplasm of target cells. Lipid AX4 is a novel, biodegradable ionizable lipidoid featuring eight ester bonds within its branched-tail structure. This design is intended to enhance endosomal escape and ensure rapid metabolism and clearance, thereby improving the safety profile of the delivery system. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its synthesis, formulation into LNPs, and in vivo performance. We present quantitative data from relevant studies, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of nucleic acid delivery.

Structure and Synthesis of this compound

This compound is an ionizable lipidoid characterized by a tertiary amine head group and four branched tails. A key feature of its design is the incorporation of eight ester bonds, which render it biodegradable and facilitate faster elimination from the body compared to other ionizable lipids like MC3.[1]

The synthesis of this compound is achieved through a Michael addition reaction. This method offers high atom economy and typically proceeds with high yield without the need for a catalyst or solvent.

Experimental Protocol: Synthesis of this compound via Michael Addition

Materials:

-

Amine head group precursor (specific amine used for AX4 synthesis)

-

Acrylate tail precursor (specific acrylate used for AX4 synthesis)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Heating apparatus (e.g., oil bath)

-

Purification system (e.g., silica gel column chromatography)

-

Solvents for purification (e.g., dichloromethane, methanol)

-

Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer)

Procedure:

-

To a clean, dry reaction vessel, add the amine head group precursor and the acrylate tail precursor in the appropriate molar ratio.

-

The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) for a specified period (e.g., 24-72 hours) to allow the Michael addition to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude product is cooled to room temperature.

-

The crude this compound is purified using silica gel column chromatography. A gradient of methanol in dichloromethane is typically used as the eluent to separate the desired product from any unreacted starting materials or byproducts.

-

Fractions containing the purified this compound are collected and combined.

-

The solvent is removed under reduced pressure to yield the purified this compound as an oil.

-

The structure and purity of the synthesized this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Formulation and Characterization of AX4-Lipid Nanoparticles (AX4-LNPs)

This compound is formulated into LNPs along with helper lipids, cholesterol, and a PEGylated lipid to create a stable and effective delivery vehicle for mRNA.

Experimental Protocol: Formulation of AX4-LNPs by Microfluidic Mixing

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

-

Ethanol

-

mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous solution of mRNA in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

The resulting LNP suspension is collected.

-

To remove the ethanol and exchange the buffer, the LNP suspension is dialyzed against sterile PBS (pH 7.4) using a dialysis cassette.

-

After dialysis, the AX4-LNP formulation is sterile-filtered through a 0.22 µm filter.

-

The formulated AX4-LNPs are stored at 4 °C until further use.

Physicochemical Characterization of AX4-LNPs

The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

| Parameter | Method | Typical Value for AX4-LNPs |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | ~85 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Laser Doppler Velocimetry | Neutral to slightly negative at pH 7.4 |

| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |

| pKa | TNS Assay | ~6.89 |

Structure-Activity Relationship of Branched-Tail Ionizable Lipids

The following data, from a systematic study of α-branched tail ionizable lipids, provides insights into the structure-activity relationships that are also relevant to this compound. The study investigated the impact of total carbon number and symmetry of the branched tails on mRNA delivery efficiency, as measured by in vivo luciferase expression.

Table 1: In Vivo Luciferase Expression of LNPs Formulated with Different α-Branched Tail Ionizable Lipids

| Ionizable Lipid | Total Carbon Number in Tails | Symmetry (n / (m-2)) | Liver Bioluminescence (photons/s) | Spleen Bioluminescence (photons/s) |

| CL4F 8-6 | 14 | 0.5 | ~1.0 x 10^9 | ~1.0 x 10^8 |

| CL4F 10-4 | 14 | 0.25 | ~5.0 x 10^8 | ~5.0 x 10^7 |

| CL4F 12-2 | 14 | 0.1 | ~2.0 x 10^8 | ~2.0 x 10^7 |

| CL4F 6-8 | 14 | 1.0 | ~8.0 x 10^8 | ~8.0 x 10^7 |

| CL4F 14-12 | 26 | 0.5 | ~1.0 x 10^7 | ~1.0 x 10^6 |

Data adapted from a study on a library of α-branched tail lipids to illustrate SAR principles.

Key SAR Insights:

-

Branched Tails: The presence of branched tails in ionizable lipids, such as in AX4, is associated with increased LNP microviscosity and enhanced ionization ability in the acidic environment of the endosome. This contributes to greater stability and improved in vivo efficacy of mRNA-LNPs.[2]

-

Tail Length: The total number of carbons in the lipid tails significantly influences delivery efficiency. There is an optimal range for tail length to achieve maximal protein expression.

-

Symmetry of Tails: The symmetry of the branched tails also plays a role in determining the potency of the ionizable lipid.

-

Ester Bonds: The inclusion of biodegradable linkages, such as the eight ester bonds in AX4, leads to faster elimination from tissues like the liver and spleen compared to non-degradable lipids like MC3, which is expected to improve the safety profile for repeat dosing.[1]

In Vivo Evaluation of AX4-LNP Efficacy

The efficacy of AX4-LNPs for mRNA delivery is typically evaluated in vivo using reporter genes like luciferase.

Experimental Protocol: In Vivo Luciferase mRNA Delivery and Bioluminescence Imaging

Materials:

-

AX4-LNPs encapsulating luciferase mRNA

-

BALB/c mice (or other suitable strain)

-

D-luciferin potassium salt

-

Sterile PBS

-

In vivo imaging system (IVIS)

Procedure:

-

AX4-LNPs encapsulating luciferase mRNA are diluted in sterile PBS to the desired concentration.

-

Mice are administered the LNP formulation via intramuscular (IM) or intravenous (IV) injection.

-

At various time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized.

-

A solution of D-luciferin in PBS is administered to the mice via intraperitoneal (IP) injection.

-

After a short incubation period to allow for luciferin distribution, the mice are placed in the in vivo imaging system.

-

Bioluminescence images are acquired, and the signal intensity in specific organs (e.g., liver, spleen, muscle at the injection site) is quantified using the accompanying software.

Signaling Pathways and Cellular Mechanisms

The delivery of mRNA to the cytoplasm by ionizable LNPs involves several key steps and interactions with cellular pathways.

Endosomal Escape Mechanism

The primary mechanism by which ionizable lipids like AX4 facilitate mRNA delivery is through endosomal escape.

Caption: Endosomal escape pathway of AX4-LNPs.

Innate Immune Signaling Activation

Recent studies have shown that ionizable lipid nanoparticles can also act as adjuvants by activating innate immune signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) pathway.

Caption: TLR4-mediated innate immune activation by AX4-LNPs.

Experimental Workflow Overview

The overall process of developing and evaluating this compound for mRNA delivery follows a logical workflow from synthesis to in vivo testing.

Caption: Overall experimental workflow for AX4-LNP development.

Conclusion

This compound represents a significant advancement in the design of ionizable lipids for mRNA delivery. Its branched-tail structure with biodegradable ester linkages contributes to enhanced in vivo performance and a favorable safety profile. The structure-activity relationships discussed in this guide highlight the critical role of the lipid's chemical architecture in dictating the efficacy of the LNP delivery system. The detailed experimental protocols and visual diagrams provided herein are intended to equip researchers with the necessary information to further explore and innovate in the exciting field of mRNA therapeutics. As our understanding of the interplay between LNP components and biological systems deepens, the rational design of novel ionizable lipids like AX4 will continue to be a key driver of progress in modern medicine.

References

Biodegradability and Clearance of Lipid AX4 In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodegradability and clearance mechanisms of Lipid AX4, a key component of lipid nanoparticle (LNP) delivery systems. Given the proprietary nature of specific lipid excipients, this guide synthesizes publicly available data on this compound with established principles from analogous biodegradable ionizable lipids to offer a robust understanding of its in vivo fate.

Introduction to this compound and Biodegradable LNPs

This compound is a novel, ionizable lipidoid featuring a tail-branched structure with multiple ester bonds.[1] These structural characteristics are key to its function in mRNA delivery and its favorable safety profile. The incorporation of ester linkages is a deliberate design strategy to confer biodegradability, aiming to mitigate the potential for lipid accumulation and associated toxicities that can be observed with non-degradable cationic lipids.[][][4] Upon successful delivery of their therapeutic payload, biodegradable LNPs are designed to be metabolized into smaller, readily clearable, and non-toxic components.[]

Quantitative Data on In Vivo Clearance

The in vivo clearance of this compound has been primarily characterized in preclinical murine models. The available data highlights its rapid elimination from key tissues compared to other ionizable lipids, such as the widely used MC3.

Table 1: Comparative Clearance of this compound and MC3 in Liver and Spleen

| Time Point | Organ | This compound Concentration (µg/g tissue) | MC3 Concentration (µg/g tissue) |

| 2 hours | Liver | ~21 | - |

| 6 hours | Liver | - | ~59 |

| 48 hours | Liver | < 10 | ~33 |

| 48 hours | Spleen | < 10 | ~30 |

Data synthesized from studies in BALB/c mice following intravenous administration.

The data clearly indicates a significantly faster elimination rate for AX4 from both the liver and spleen. Within 48 hours, the residual concentration of AX4 is approximately three times lower than that of MC3. This rapid clearance is a critical attribute for reducing potential long-term toxicity and allows for the possibility of repeat dosing regimens.

Proposed Metabolic Pathway of this compound

While a definitive metabolic map for this compound is not publicly available, its degradation is predicted to proceed via hydrolysis of its ester bonds, a common pathway for biodegradable ionizable lipids.

Enzymatic Degradation

The primary drivers of this degradation are endogenous esterases, particularly carboxylesterases, which are abundant in the liver. These enzymes catalyze the cleavage of the ester linkages in the lipid tails of AX4.

Predicted Metabolites

The hydrolysis of the ester bonds in this compound is expected to yield the core amine headgroup and multiple fatty acid and alcohol fragments. These smaller, more hydrophilic molecules can then be further metabolized through endogenous pathways, such as beta-oxidation for the fatty acid fragments, or be directly eliminated.

Signaling Pathways and Cellular Uptake

The clearance of this compound-containing LNPs from circulation is largely mediated by interactions with serum proteins, followed by cellular uptake, primarily in the liver.

Apolipoprotein E (ApoE) Adsorption and Liver Targeting

Upon intravenous administration, LNPs are rapidly coated with various plasma proteins, with Apolipoprotein E (ApoE) playing a crucial role in their disposition. The binding of ApoE to the LNP surface facilitates their recognition and uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).

dot

Caption: ApoE-mediated clearance pathway of this compound LNPs.

Intracellular Trafficking and Degradation

Following endocytosis, the LNPs are trafficked through the endo-lysosomal pathway. The acidic environment of the late endosome and lysosome is thought to facilitate the release of the mRNA cargo. Within the lysosome, lipases and esterases degrade the lipid components of the LNP, including this compound, into their constituent parts for metabolism or excretion.

Experimental Protocols

Detailed, validated protocols are essential for the accurate quantification of this compound and the characterization of its in vivo fate. Below are representative methodologies based on standard practices in the field of lipid nanoparticle analysis.

In Vivo Lipid Clearance Study in a Murine Model

This protocol outlines a typical study to determine the clearance rate of this compound from tissues.

-

Animal Model: Male BALB/c mice are commonly used.

-

Dosing: this compound-containing LNPs (e.g., encapsulating a reporter mRNA) are administered intravenously at a specified dose.

-

Sample Collection: At designated time points (e.g., 2, 6, 12, 24, 48 hours) post-administration, cohorts of mice are euthanized. Blood is collected via cardiac puncture, and tissues of interest (liver, spleen, etc.) are harvested.

-

Sample Processing: Plasma is separated from whole blood by centrifugation. Tissues are weighed and homogenized.

-

Lipid Extraction: Lipids are extracted from plasma and tissue homogenates using a solvent-based method, such as a modified Bligh-Dyer or Folch extraction.

-

Quantification: The concentration of this compound in the extracts is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

dot

Caption: Experimental workflow for in vivo lipid clearance study.

Quantification of this compound by LC-MS/MS

This section provides a general protocol for the quantification of this compound in biological matrices.

-

Sample Preparation:

-

Thaw plasma or tissue homogenate samples on ice.

-

Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant containing the lipids to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of isopropanol and acetonitrile).

-

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18) is typically used for lipid separation.

-

Mobile Phases: A gradient of two mobile phases is employed. For example, Mobile Phase A could be water with a small percentage of formic acid and an ammonium salt, and Mobile Phase B could be a mixture of isopropanol and acetonitrile with similar additives.

-

Gradient: A gradient from a lower to a higher percentage of the organic mobile phase is run to elute lipids of increasing hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for ionizable lipids.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.

-

Conclusion

This compound is designed as a biodegradable component of LNP systems, a feature that contributes to its favorable safety profile. Its in vivo clearance is rapid, particularly in comparison to non-ester-containing ionizable lipids. The primary mechanism of clearance is believed to be ApoE-mediated uptake into hepatocytes, followed by intracellular degradation via esterase-catalyzed hydrolysis. The resulting metabolites are expected to be readily integrated into endogenous metabolic pathways or excreted. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the in vivo fate of this compound and other novel biodegradable lipids, which is crucial for the development of safe and effective RNA therapeutics.

References

Unlocking mRNA Delivery: A Technical Deep Dive into the pKa and Significance of Lipid AX4

For Immediate Release

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the design and selection of optimal delivery vehicles are paramount to ensuring efficacy and safety. Among the critical components of lipid nanoparticle (LNP) formulations, ionizable lipids play a pivotal role. This technical guide provides an in-depth analysis of Lipid AX4, a novel ionizable cationic lipid, with a focus on its pKa value and the profound implications for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is an ionizable cationic lipid that has demonstrated significant promise in the formulation of LNPs for in vivo mRNA delivery.[1] Its fundamental properties are summarized below:

| Property | Value | Reference |

| pKa | 6.89 | [1] |

| Chemical Formula | C83H155N3O16 | [1] |

| Molecular Weight | 1451.16 g/mol | - |

The structure of this compound is noteworthy for its four branched chains, each containing a butyl octanoic acid moiety and eight ester bonds. This structural feature is designed to be easily degradable, which is hypothesized to contribute to enhanced mRNA delivery efficiency.[2]

The Pivotal Role of pKa in LNP-mediated mRNA Delivery

The acid dissociation constant (pKa) of an ionizable lipid is a critical determinant of the success of LNP-mediated nucleic acid delivery. This value dictates the ionization state of the lipid in different physiological environments, which in turn governs the formulation, stability, and biological activity of the LNP.

An optimal pKa for an ionizable lipid allows for efficient encapsulation of negatively charged mRNA at an acidic pH during the formulation process. Upon administration and circulation in the bloodstream at a physiological pH of approximately 7.4, the lipid should be largely neutral to minimize non-specific interactions with blood components and reduce potential toxicity.[3]

The Endosomal Escape Mechanism: A pKa-Driven Process

The significance of the pKa value becomes most apparent following the uptake of the LNP into a target cell via endocytosis. The endosome, the vesicle that engulfs the LNP, undergoes a maturation process characterized by a drop in internal pH.

dot

Caption: pH-dependent endosomal escape of this compound-containing LNPs.

As the endosomal pH drops below the pKa of this compound (6.89), the tertiary amine groups of the lipid become protonated, leading to a net positive charge on the LNP surface. This charge reversal facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. This interaction is believed to induce a structural change in the lipid bilayer, potentially forming a non-bilayer hexagonal HII phase, which destabilizes the endosomal membrane and allows the encapsulated mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.

Significance of this compound's pKa of 6.89

The pKa value of 6.89 for this compound places it in an optimal range for effective mRNA delivery. This value is high enough to ensure efficient protonation and endosomal escape in the maturing endosome, yet close enough to physiological pH to maintain a near-neutral state in circulation, which is crucial for a favorable safety profile.

Experimental Protocols

Determination of pKa: The TNS Assay

A widely used method for determining the apparent pKa of ionizable lipids within an LNP formulation is the 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) fluorescence assay.

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic pockets, such as the core of an LNP. As the pH of the solution decreases, the ionizable lipid becomes protonated, creating a more charged environment that influences TNS binding and fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence intensity is observed.

Methodology:

-

Preparation of Buffers: A series of buffers with a pH gradient (e.g., from pH 3 to 10) are prepared.

-

LNP Formulation: LNPs are formulated with the ionizable lipid (e.g., this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid.

-

Assay Preparation: The LNP formulation is diluted into each of the different pH buffers. A stock solution of TNS is then added to each LNP-buffer mixture.

-

Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorometer at an excitation wavelength of approximately 321 nm and an emission wavelength of around 447 nm.

-

Data Analysis: The fluorescence intensity is plotted against the pH. The data is typically fitted to a sigmoidal curve, and the pH value at the inflection point (50% of maximal fluorescence) is determined as the apparent pKa of the LNP.

dot

Caption: Workflow for pKa determination using the TNS assay.

LNP Formulation for In Vivo Studies

While a specific protocol for this compound is proprietary, a general method for formulating mRNA-LNPs for preclinical studies involves microfluidic mixing.

Methodology:

-

Preparation of Lipid Phase: this compound, DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.

-

Preparation of Aqueous Phase: The mRNA is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are driven through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer). The rapid mixing leads to a change in solvent polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.

-

Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and exchange the buffer.

-

Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo Efficacy Studies

The efficacy of this compound-formulated LNPs has been demonstrated in preclinical models for a SARS-CoV-2 mRNA vaccine.

Methodology:

-

Animal Model: Typically, mice (e.g., BALB/c or C57BL/6 strains) are used.

-

Vaccine Formulation: LNPs containing mRNA encoding a specific viral antigen (e.g., the receptor-binding domain of the SARS-CoV-2 spike protein) are prepared.

-

Immunization: Mice are immunized, often via intramuscular injection, with the mRNA-LNP vaccine. A prime-boost regimen is commonly employed, with a second dose administered a few weeks after the first.

-

Sample Collection: Blood samples are collected at various time points post-immunization to assess the humoral immune response. Splenocytes may also be harvested to evaluate the cellular immune response.

-

Immune Response Analysis:

-

Humoral Immunity: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the titers of antigen-specific antibodies (e.g., IgG) in the serum. Neutralizing antibody assays are performed to assess the functional ability of the induced antibodies to block viral entry.

-

Cellular Immunity: Enzyme-linked immunospot (ELISpot) assays are used to quantify the number of antigen-specific T cells producing cytokines like interferon-gamma (IFN-γ).

-

Biodistribution, Safety, and Signaling Pathways

Biodistribution: The biodistribution of LNPs is a critical factor influencing both efficacy and safety. Following intramuscular injection, while a significant portion of LNPs may remain at the injection site, smaller particles can enter systemic circulation and accumulate in organs such as the liver and spleen. The specific biodistribution profile of this compound-containing LNPs would require dedicated studies using labeled lipids or mRNA.

Safety and Toxicity: The safety profile of any novel lipid is of utmost importance. Preclinical toxicity studies typically involve in silico assessments for potential genotoxicity, followed by in vitro and in vivo dose-range finding studies. These studies evaluate local tolerance at the injection site and systemic toxicity by monitoring animal health, clinical pathology parameters, and histopathology of major organs. While specific toxicity data for this compound is not publicly available, its design incorporating degradable ester bonds is a rational approach to enhance its safety profile.

Signaling Pathways: Ionizable lipids and the LNP formulation itself can act as adjuvants, stimulating the innate immune system. This can occur through the activation of pattern recognition receptors such as Toll-like receptors (TLRs). For instance, some LNP formulations have been shown to activate TLR4, leading to the downstream activation of transcription factors like NF-κB and IRF, which drive the production of inflammatory cytokines and type I interferons. This innate immune activation is crucial for shaping the subsequent adaptive immune response to the vaccine antigen.

dot

Caption: Potential TLR4 signaling pathway activated by LNPs.

Conclusion

This compound, with its pKa of 6.89 and degradable branched-chain structure, represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its pKa is finely tuned to facilitate both efficient mRNA encapsulation and effective endosomal escape, a critical bottleneck in intracellular drug delivery. Preclinical data suggests that LNP formulations incorporating this compound can elicit robust and superior immune responses, highlighting its potential for the development of next-generation mRNA vaccines and therapeutics. Further investigations into its detailed biodistribution, long-term safety profile, and specific interactions with innate immune signaling pathways will be crucial in fully realizing its clinical potential. This technical guide provides a foundational understanding for researchers and drug developers looking to leverage the promising attributes of this compound in their therapeutic programs.

References

The Role of Lipid AX4 in Advanced Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, prized for their biocompatibility, scalability, and efficiency. At the heart of these delivery vehicles are ionizable cationic lipids, which are paramount for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. This technical guide provides an in-depth exploration of Lipid AX4, a novel, biodegradable ionizable lipid, and its role in the formulation of high-performance LNPs.

This compound is an ionizable cationic lipid characterized by a pKa of 6.89.[1] Its unique chemical structure, featuring branched tails and eight ester bonds, contributes to its biodegradability, offering a potential advantage in terms of safety and reduced systemic side effects compared to more established ionizable lipids.[2] This guide will delve into the quantitative performance of this compound in LNP formulations, provide detailed experimental methodologies, and visualize the key pathways and workflows involved in its application.

Quantitative Data on this compound LNP Formulations

The performance of this compound has been evaluated in comparison to the well-established ionizable lipid, DLin-MC3-DMA (MC3). The following tables summarize the key quantitative data from these comparative studies.

| Parameter | This compound-LNP | MC3-LNP | Reference |

| Average Particle Size (nm) | 85 | Not specified in direct comparison | [1] |

| Polydispersity Index (PDI) | 0.10 | Not specified in direct comparison | |

| Encapsulation Efficiency (%) | > 94% | Not specified in direct comparison | |

| Zeta Potential (mV) | -6.4 | Not specified in direct comparison | |

| Table 1: Physicochemical Characteristics of this compound-LNPs. |

| Time Point | This compound-LNP (Total Flux [p/s]) | MC3-LNP (Total Flux [p/s]) | Reference |

| 2 hours | ~1.5 x 108 | ~0.5 x 108 | |

| 6 hours | ~2.5 x 108 | ~1.0 x 108 | |

| 24 hours | ~1.0 x 108 | ~0.25 x 108 | |

| 48 hours | ~0.25 x 108 | Not detectable | |

| Table 2: In Vivo Luciferase Expression in BALB/c Mice (Intramuscular Injection). Note: Data is estimated from graphical representations in the cited literature. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the formulation and evaluation of this compound-LNPs.

LNP Formulation via Microfluidics

Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing technique. This method allows for the rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous mRNA solution, leading to the self-assembly of LNPs.

Materials:

-

Ionizable Lipid: this compound (or DLin-MC3-DMA for comparison)

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA: Firefly luciferase (Fluc) mRNA or other mRNA of interest

-

Solvents and Buffers: Ethanol, Sodium Acetate Buffer (pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

-

Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (this compound), DSPC, cholesterol, and DMG-PEG 2000 in ethanol. While the precise molar ratios for the published this compound formulation are not specified, a commonly used starting point for LNP formulations is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

Preparation of mRNA Solution: Dilute the mRNA to the desired concentration in a sodium acetate buffer (pH 4.0).

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., NanoAssemblr).

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Set the flow rate ratio to 3:1 (aqueous:organic).

-

Initiate mixing to allow for the self-assembly of LNPs.

-

-

Purification:

-

Collect the resulting LNP suspension.

-

Dialyze the LNPs against PBS (pH 7.4) overnight to remove ethanol and unencapsulated mRNA.

-

-

Characterization:

-

Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

-

Determine the mRNA encapsulation efficiency using a RiboGreen assay.

-

In Vivo Luciferase Expression Assay

This protocol describes the evaluation of LNP-mediated mRNA delivery in vivo by measuring the expression of a reporter protein (luciferase).

Materials:

-

Animal Model: BALB/c mice

-

LNP Formulation: this compound-LNP or MC3-LNP encapsulating Fluc mRNA

-

Substrate: D-luciferin

-

Imaging System: In Vivo Imaging System (IVIS)

Procedure:

-

Administration: Administer the LNP-mRNA formulation to mice via intramuscular injection at a specified dose (e.g., 0.5 mg mRNA equivalent/kg).

-

Substrate Injection: At predetermined time points post-injection (e.g., 2, 6, 24, 48 hours), intraperitoneally inject the mice with D-luciferin.

-

Bioluminescence Imaging: Anesthetize the mice and acquire bioluminescence images using an IVIS.

-

Data Analysis: Quantify the total flux (photons/second) from the region of interest to determine the level of luciferase expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and workflows related to this compound-LNP research.

Caption: Workflow for LNP Formulation using Microfluidics.

Caption: Experimental Workflow for In Vivo Evaluation of LNP-mRNA.

Caption: Proposed Signaling Pathway for LNP Endosomal Escape.

Conclusion

This compound represents a promising advancement in the field of ionizable lipids for LNP-mediated mRNA delivery. Its biodegradable nature, coupled with its demonstrated efficacy in vivo, positions it as a compelling alternative to existing lipid technologies. The data presented in this guide highlight its potential for achieving robust and sustained protein expression with an improved safety profile. Further research, including the disclosure of precise formulation parameters and more direct comparative studies, will be crucial in fully elucidating the capabilities of this compound and paving the way for its integration into next-generation nucleic acid therapeutics.

References

In Vivo Biodistribution of Lipid AX4-Containing LNPs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid AX4. This compound is a novel, biodegradable lipidoid featuring eight ester bonds in its branched tail, designed for the delivery of messenger RNA (mRNA). This document details the experimental protocols for LNP formulation and biodistribution studies, presents quantitative data on organ accumulation, and visualizes key experimental workflows and biological pathways. The information presented is primarily derived from the findings of Huang, K., Li, N., Li, Y., et al. in their 2022 bioRxiv preprint, "Delivery of Circular mRNA via Degradable Lipid Nanoparticles against SARS-CoV-2 Delta Variant."[1][2][3][4][5]

Quantitative Biodistribution Data

The in vivo biodistribution of LNPs containing this compound was assessed in mice following both intravenous (IV) and intramuscular (IM) administration. The LNPs were loaded with Cy5-labeled firefly luciferase (Fluc) mRNA to track the nanoparticles' accumulation and subsequent protein expression in major organs.

Table 1: Organ Accumulation of Fluc mRNA-AX4-LNP (IV Administration)

| Organ | Normalized Fluorescence Intensity (Cy5) | Normalized Bioluminescence Intensity (Fluc) |

| Heart | ~1.0 x 10^9 | Not significant |

| Liver | ~4.0 x 10^9 | ~1.5 x 10^6 |

| Spleen | ~1.0 x 10^9 | Not significant |

| Lung | ~1.0 x 10^9 | Not significant |

| Kidney | ~2.5 x 10^9 | Not significant |

Data extracted and adapted from quantitative analysis of in vivo biodistribution and protein expression 6 hours post-injection.

Table 2: Organ Accumulation of Fluc mRNA-AX4-LNP (IM Administration)

| Organ | Normalized Fluorescence Intensity (Cy5) | Normalized Bioluminescence Intensity (Fluc) |

| Heart | Not significant | Not significant |

| Liver | ~2.5 x 10^9 | ~0.5 x 10^6 |

| Spleen | Not significant | Not significant |

| Lung | Not significant | Not significant |

| Kidney | ~1.5 x 10^9 | Not significant |

Data extracted and adapted from quantitative analysis of in vivo biodistribution and protein expression 6 hours post-injection.

Experimental Protocols

Formulation of this compound-Containing LNPs

LNPs were formulated using a microfluidic mixing technique to encapsulate mRNA.

Materials:

-

Ionizable Lipid: this compound

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

-

mRNA: Firefly luciferase (Fluc) mRNA or circular mRNA (cmRNA) encoding the SARS-CoV-2 Delta receptor-binding domain (RBD)

-

Aqueous Buffer: 10 mM citrate buffer (pH 4.0)

-

Organic Solvent: Ethanol

Equipment:

-

Microfluidic mixer (e.g., INano P, Micro&Nano Technology Inc.)

Procedure:

-

The mRNA is diluted in a 10 mM citrate buffer (pH 4.0).

-

This compound, DSPC, cholesterol, and DMG-PEG are dissolved and mixed in ethanol to create the lipid-ethanol solution. The molar composition and nitrogen-to-phosphate (N:P) ratio are maintained consistently across formulations.

-

The lipid-ethanol solution and the mRNA-aqueous solution are mixed at a volume ratio of 1:3 using a microfluidic mixer.

In Vivo Biodistribution Study

The biodistribution of the formulated LNPs was evaluated in an animal model.

Animal Model:

-

Species: Mouse

-

Strain: C57BL/6 (wild type) and ApoE knockout (ApoE-/-)

-

Number of animals: n=3 per group

Materials:

-

Fluc mRNA-AX4-LNPs with Cy5-labeled mRNA

-

Anesthetic

-

In vivo imaging system

Procedure:

-

Mice were administered Fluc mRNA-AX4-LNPs via either intravenous (IV) or intramuscular (IM) injection.

-

At 6 hours post-injection, the mice were euthanized.

-

Major organs (heart, liver, spleen, lungs, and kidneys) were harvested.

-

The fluorescence of Cy5 (representing mRNA biodistribution) and the bioluminescence of luciferase (representing protein expression) in the excised organs were detected using an in vivo imaging system.

-

For studies involving the ApoE pathway, the same procedure was followed in both wild-type and ApoE knockout mice.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the formulation and in vivo biodistribution analysis of this compound-containing LNPs.

ApoE-Mediated Hepatic Uptake Pathway

The study by Huang et al. suggests that the liver-specific protein expression of mRNA delivered by AX4-LNPs is influenced by the Apolipoprotein E (ApoE) pathway. This is a common mechanism for the hepatic targeting of LNPs.

Caption: Simplified signaling pathway of ApoE-mediated uptake of this compound-LNPs by hepatocytes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Different kinetics for the hepatic uptake of lipid nanoparticles between the apolipoprotein E/low density lipoprotein receptor and the N-acetyl-d-galactosamine/asialoglycoprotein receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid nanoparticle mRNA systems containing high levels of sphingomyelin engender higher protein expression in hepatic and extra-hepatic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

Methodological & Application

Application Note: Analytical Methods for the Characterization of Lipid AX4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid AX4 is a novel, synthetic ionizable lipid that serves as a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics. The physicochemical properties of this compound, both as a raw material and within the final LNP formulation, directly influence the efficacy, stability, and safety of the drug product. Therefore, robust analytical methods are essential for its comprehensive characterization. This document provides detailed protocols for the structural elucidation, purity assessment, and quantification of this compound, as well as the characterization of the final LNP formulation.

Physicochemical Characterization of this compound Raw Material

The initial and most critical step in the analytical workflow is the comprehensive characterization of the this compound raw material. This involves confirming its chemical identity, structure, and purity.

Experimental Protocols

Protocol 1.1: Structural Confirmation by High-Resolution Mass Spectrometry (HRMS) and NMR

-

Objective: To confirm the molecular weight and elucidate the chemical structure of this compound.

-

Methodology (HRMS):

-

Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of isopropanol and acetonitrile.

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

-

Acquire mass spectra in positive ion mode.

-

The high mass accuracy of the instrument allows for the determination of the elemental composition from the measured mass-to-charge ratio (m/z).

-

-

Methodology (NMR):

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d).

-

Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Process and analyze the spectra to confirm the chemical structure, including the arrangement of atoms and stereochemistry.

-

Protocol 1.2: Purity Assessment by HPLC with Charged Aerosol Detector (CAD)

-

Objective: To determine the purity of the this compound raw material and identify any related impurities.

-

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a CAD.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient from a lower to a higher concentration of Mobile Phase B to resolve this compound from its impurities.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL of a 1 mg/mL sample solution.

-

Detection: The eluent is directed to the CAD, which provides a near-universal response for non-volatile analytes, allowing for accurate purity assessment based on peak area percentages.

-

Data Presentation

Table 1: Summary of Physicochemical Characterization Data for this compound

| Parameter | Method | Specification | Result |

| Molecular Weight | HRMS | Theoretical: 750.65 g/mol | Experimental: 750.6498 g/mol |

| Elemental Composition | HRMS | C₄₈H₈₇NO₄ | Confirmed |

| Structural Identity | ¹H, ¹³C NMR | Consistent with proposed structure | Confirmed |

| Purity | HPLC-CAD | ≥ 98.0% | 99.2% |

| Major Impurity | HPLC-CAD | Single impurity ≤ 0.5% | 0.3% (at RRT 1.15) |

Visualization

Caption: Figure 1. A comprehensive workflow for the characterization of this compound.

Quantification of this compound in LNP Formulations

Accurate quantification of this compound within the final LNP formulation is crucial for ensuring correct dosage and maintaining batch-to-batch consistency.

Experimental Protocols

Protocol 2.1: Quantitative Analysis by UPLC-MS/MS

-

Objective: To develop a robust and sensitive method for the quantification of this compound in an LNP matrix.

-

Methodology:

-

Sample Preparation: Disrupt the LNP structure by diluting the formulation in a solvent containing an organic modifier (e.g., methanol or isopropanol) to release the individual lipid components.

-

Internal Standard: Spike all samples, standards, and quality controls with a suitable internal standard (e.g., a structurally similar lipid with a different mass).

-

Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system for fast and efficient separation.

-

Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A rapid gradient to elute this compound.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard to ensure high selectivity and sensitivity.

-

Calibration: Construct a calibration curve using standards of known this compound concentrations.

-

Data Presentation

Table 2: UPLC-MS/MS Method Parameters and Performance

| Parameter | Value |

| Instrument | UPLC coupled to Triple Quadrupole MS |

| Ionization Mode | ESI Positive |

| MRM Transition (AX4) | e.g., 751.6 -> 302.3 m/z |

| MRM Transition (IS) | Specific to the chosen internal standard |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coeff. (r²) | > 0.995 |

| Limit of Quant. (LOQ) | 1 ng/mL |

| Intra-day Precision | < 5% RSD |

| Inter-day Precision | < 7% RSD |

| Accuracy | 95 - 105% |

LNP Formulation Characterization

The overall characteristics of the LNP, which are influenced by this compound, are critical for its biological function.

Experimental Protocols

Protocol 3.1: LNP Size, Polydispersity, and Zeta Potential Analysis

-

Objective: To measure the key physical properties of the this compound-containing LNPs.

-

Methodology (Dynamic Light Scattering - DLS):

-

Dilute the LNP formulation in a suitable buffer (e.g., phosphate-buffered saline).

-

Place the diluted sample in a cuvette and analyze using a DLS instrument.

-

The instrument measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter (size) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

-

-

Methodology (Zeta Potential):

-

Use the same instrument, but in electrophoretic light scattering (ELS) mode.

-

The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. This value indicates the surface charge of the LNPs.

-

Data Presentation

Table 3: Physicochemical Properties of this compound-Containing LNPs

| Parameter | Method | Specification | Result |

| Mean Hydrodynamic Diameter | DLS | 80 - 120 nm | 95.3 nm |

| Polydispersity Index (PDI) | DLS | < 0.2 | 0.11 |

| Zeta Potential | ELS | Near-neutral at pH 7.4 | +2.5 mV |

Visualization

Caption: Figure 2. A hypothetical signaling pathway initiated by LNP delivery.

Quality Control and Purity Assessment of Lipid AX4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid AX4 is a proprietary ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA.[1] The purity and quality of this compound are paramount as they directly impact the stability, efficacy, and safety of the final drug product. Impurities or degradation products can compromise the integrity of the LNP structure and the stability of the encapsulated cargo.[2]

These application notes provide a comprehensive guide to the quality control and purity assessment of this compound as a raw material. The protocols outlined below describe the use of standard analytical techniques to ensure the identity, purity, and stability of this compound, thereby supporting the development of robust and reproducible LNP-based therapeutics.

Data Presentation: Quality Control Specifications

The following table summarizes the key quality attributes and recommended acceptance criteria for this compound. These specifications are designed to ensure the suitability of the lipid for use in clinical-grade LNP formulations.

| Parameter | Method | Specification |

| Identity | ||

| Appearance | Visual Inspection | White to off-white solid |

| Identification by ¹H-NMR | ¹H-NMR Spectroscopy | Spectrum conforms to the reference structure of this compound |

| Identification by Mass | Mass Spectrometry (MS) | Molecular weight corresponds to the theoretical mass ± 0.5 Da |

| Purity | ||

| Purity by HPLC-CAD/ELSD | HPLC with Charged Aerosol Detector or Evaporative Light Scattering Detector | ≥ 95.0% |

| Individual Unspecified Impurity | HPLC-CAD/ELSD | ≤ 0.5% |

| Total Impurities | HPLC-CAD/ELSD | ≤ 5.0% |

| Residual Solvents | ||

| Ethanol | Gas Chromatography (GC) | ≤ 5000 ppm |

| Other Organic Solvents | Gas Chromatography (GC) | As per USP <467> |

| Physical Properties | ||

| pKa | TNS Assay | 6.0 - 7.0 |

Experimental Protocols

Identity Confirmation by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules.[3]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Instrument Setup:

-

NMR Spectrometer: 400 MHz or higher.

-

Probe: Standard 5 mm probe.

-

Temperature: 25 °C.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H-NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Perform phase and baseline correction.

-

Integrate the peaks and assign the chemical shifts.

-

Compare the resulting spectrum with a reference spectrum of this compound to confirm the identity.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Methodology: Reversed-phase HPLC (RP-HPLC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal for separating and quantifying lipids, which often lack a UV chromophore.[4]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or isopropanol).[4]

-

Further dilute the stock solution to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A UHPLC or HPLC system with a quaternary or binary pump.

-

Column: C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 150 mm).

-

Mobile Phase A: Water:Methanol (1:1 v/v) with 0.5% Formic Acid:Triethylamine Complex (pH 3.5).

-

Mobile Phase B: Methanol with 0.5% Formic Acid:Triethylamine Complex.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50 °C.

-

Injection Volume: 5 µL.

-

Gradient:

Time (min) %B 0.0 0 1.0 0 7.5 79 17.5 98 18.0 0 | 21.0 | 0 |

-

-

Detector Settings (CAD/ELSD):

-

Set the detector parameters according to the manufacturer's recommendations for optimal sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas of the main component (this compound) and all impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and characterize potential impurities and degradation products of this compound.

Methodology: LC-MS, particularly with high-resolution mass spectrometry (HRAMS), provides confident identification of unknown compounds based on their accurate mass and fragmentation patterns. Common impurities in ionizable lipids include oxidation products (e.g., N-oxides) and aldehydes, which can be detrimental to mRNA stability.

Protocol:

-

Sample Preparation: Prepare the sample as described in the HPLC protocol.

-

LC-MS System:

-

Use an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Employ the same chromatographic conditions as the HPLC purity method to facilitate peak correlation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for precursor ions and data-dependent MS/MS for fragmentation.

-

Mass Range: m/z 100-2000.

-

-

Data Analysis:

-

Extract ion chromatograms for potential impurities.

-

Analyze the accurate mass and isotopic pattern to propose elemental compositions.

-

Interpret the MS/MS fragmentation spectra to elucidate the structure of the impurities.

-

Common modifications to look for include oxidation (+16 Da).

-

Mandatory Visualizations

Caption: Workflow for Quality Control of this compound.

Caption: Role of this compound pKa in Endosomal Escape.

References

Application Notes and Protocols for In Vivo Administration of Lipid AX4 LNPs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo administration of Lipid AX4 lipid nanoparticles (LNPs), a biodegradable delivery platform for nucleic acid therapeutics. The protocols outlined below are based on established microfluidic manufacturing techniques and preclinical evaluation in murine models.

Introduction to this compound LNPs

This compound is a novel, biodegradable ionizable lipid designed for the formulation of LNPs for delivering RNA therapeutics.[1][2] A key feature of AX4 is the incorporation of eight ester bonds within its branched tail structure, which facilitates faster metabolism and clearance from the body compared to other commonly used ionizable lipids like MC3.[2][3][4] This characteristic suggests an improved safety profile, with studies indicating normal levels of liver function markers (ALT and AST) and creatinine in mice following administration. The pKa of this compound is 6.89, which is crucial for the efficient encapsulation of nucleic acids at an acidic pH and their subsequent release into the cytoplasm at physiological pH. AX4-LNPs have been successfully utilized to deliver circular mRNA (cmRNA) vaccines, demonstrating the induction of robust and sustained neutralizing antibody responses and T-cell activation.

Data Summary

The following tables summarize the key physicochemical properties of this compound and the typical parameters for the formulation and in vivo administration of AX4-LNPs.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Lipid Type | Biodegradable Ionizable Cationic Lipid | |

| pKa | 6.89 | |

| Key Structural Feature | Eight ester bonds in a branched tail | |

| Chemical Formula | C₈₃H₁₅₅N₃O₁₆ | |

| Molecular Weight | 1451.16 g/mol |

Table 2: In Vivo Administration Parameters for AX4-LNPs in Mice

| Parameter | Description | Example Value | Reference |

| Animal Model | BALB/c mice | 6-8 weeks old | |

| Administration Route | Intramuscular (IM) | Hind limb | |

| Dosage (mRNA) | Varies by application | 5 µg per mouse | |

| Injection Volume | Dependent on route | 30 - 50 µL for IM | General knowledge |

| Vehicle | Sterile, buffered saline | Phosphate-Buffered Saline (PBS), pH 7.4 | General knowledge |

Table 3: In Vivo Performance and Safety of AX4-LNPs

| In Vivo Outcome | Observation | Comparison | Reference |

| Biodistribution/Elimination | Faster elimination rate from liver and spleen | Compared to MC3-based LNPs | |

| Safety (Hepatotoxicity) | Normal levels of Alanine transaminase (ALT) | N/A | |

| Safety (Nephrotoxicity) | Normal levels of Aspartate transaminase (AST) and Creatinine (CRE) | N/A | |

| Immunogenicity (Vaccine) | Elicited potent and sustained neutralizing antibodies | N/A | |

| Cellular Immunity (Vaccine) | Induced RBD-specific CD4+ and CD8+ T effector memory cells and Th1-biased T cell activation | N/A |

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the preparation of AX4-LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (e.g., circular mRNA)

-

Ethanol (200 proof, anhydrous)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing system (e.g., NanoAssemblr®)

-

Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

-

Sterile, nuclease-free tubes and reagents

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

-

The total lipid concentration in the ethanolic solution should be between 10-25 mM.

-

Gently vortex or sonicate until all lipids are fully dissolved.

-

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the mRNA to the desired concentration (e.g., 0.1-0.5 mg/mL) in a sterile, nuclease-free citrate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into the organic phase inlet syringe.

-

Load the mRNA-citrate buffer solution into the aqueous phase inlet syringe.

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.

-

Set the total flow rate (TFR) to a value that yields the desired particle size (e.g., 12 mL/min). Higher TFRs generally result in smaller LNPs.

-

Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution from the outlet.

-

To remove ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C overnight with multiple buffer changes.

-

Alternatively, for larger volumes, use a TFF system for purification and concentration.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

Determine the final mRNA concentration and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Store the sterile AX4-LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: In Vivo Administration of AX4-LNPs in Mice

This protocol details the intramuscular administration of AX4-LNPs to mice for vaccine studies or other therapeutic applications.

Materials:

-

Sterile AX4-LNP solution in PBS

-

6-8 week old BALB/c mice

-

Insulin syringes (e.g., 29-31 gauge)

-

Anesthetic (e.g., isoflurane) for certain procedures

-

Appropriate animal handling and restraint devices

Procedure:

-

Animal Acclimatization:

-

Acclimatize mice to the animal facility for at least one week prior to the experiment.

-

Ensure all procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC).

-

-

Dosage Preparation:

-

Thaw the AX4-LNP solution on ice if stored at -80°C.

-

Dilute the LNPs with sterile PBS to achieve the desired final mRNA concentration for the target dose (e.g., 5 µg of mRNA in a 30 µL injection volume).

-

Gently mix the solution by pipetting. Avoid vigorous vortexing.

-

-

Intramuscular (IM) Injection:

-

Restrain the mouse securely.

-

Identify the quadriceps muscle of the hind limb.

-

Insert the needle of the insulin syringe into the muscle at a 90-degree angle.

-

Slowly inject the 30 µL of the AX4-LNP solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Administration Monitoring:

-

Monitor the mice for any adverse reactions at the injection site or systemic effects.

-

For efficacy studies (e.g., vaccine response), collect blood samples at predetermined time points (e.g., days 7, 14, 21) to measure antibody titers.

-

For biodistribution studies, euthanize mice at various time points post-injection, perfuse with saline, and harvest organs of interest (e.g., muscle at injection site, liver, spleen, lymph nodes) for analysis of LNP or reporter protein levels.

-

Visualizations

Caption: Workflow for this compound LNP Formulation.

References

Application Notes and Protocols for Lipid AX4-Based mRNA Vaccines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and safe delivery systems is paramount to the success of mRNA-based therapeutics and vaccines. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, exemplified by their use in the authorized COVID-19 vaccines. The ionizable lipid component of LNPs is a critical determinant of their efficacy, influencing mRNA encapsulation, endosomal escape, and the overall immunogenicity of the vaccine.

Lipid AX4 is a novel, biodegradable ionizable lipid characterized by its four branched tails and eight ester bonds. These structural features are designed to facilitate efficient endosomal escape and subsequent release of the mRNA payload into the cytoplasm. Preclinical studies have demonstrated the potential of this compound-based LNPs for delivering mRNA vaccines, showing robust immune responses and a favorable safety profile due to its faster elimination from the body compared to other commercialized lipids.[1]

These application notes provide a comprehensive overview of dosing considerations for this compound-based mRNA vaccines, including detailed protocols for formulation, characterization, and in vivo evaluation.

Data Presentation

Table 1: Physicochemical Properties of this compound-mRNA Nanoparticles

| Parameter | Value | Reference |

| Ionizable Lipid | This compound | [1] |

| pKa | 6.89 | [1] |

| Mean Diameter (nm) | ~85 | [1] |

| Polydispersity Index (PDI) | ~0.10 | [1] |

| Zeta Potential (mV) | -6.4 | |

| mRNA Encapsulation Efficiency (%) | >94 |